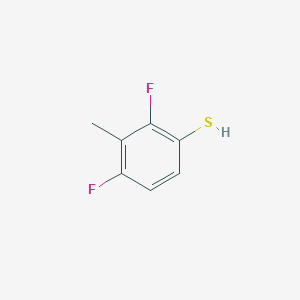

2,4-Difluoro-3-methylbenzenethiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6F2S |

|---|---|

Molecular Weight |

160.19 g/mol |

IUPAC Name |

2,4-difluoro-3-methylbenzenethiol |

InChI |

InChI=1S/C7H6F2S/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 |

InChI Key |

GSDJBDIANVNUSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1F)S)F |

Origin of Product |

United States |

Foundational & Exploratory

Safety Data Sheet (SDS) and handling hazards for 2,4-Difluoro-3-methylbenzenethiol

The following technical guide details the safety, handling, and hazard profile for 2,4-Difluoro-3-methylbenzenethiol , a specialized fluorinated intermediate used in medicinal chemistry.

CAS Number: 1349719-15-8 Chemical Class: Fluorinated Thiophenol / Aryl Mercaptan Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.[1][2]

Executive Summary & Chemical Identity

2,4-Difluoro-3-methylbenzenethiol is a high-value building block used primarily in the synthesis of fluorinated heterocycles for oncology and metabolic disease research.[1][2] Like all polyfluorinated thiophenols, it presents a dual challenge: biological toxicity and extreme olfactory potency (stench).

This guide deviates from standard SDS templates to focus on operational causality—explaining why specific protocols must be enforced to prevent facility contamination and personnel exposure.

Chemical Specifications

| Parameter | Data |

| CAS Number | 1349719-15-8 |

| Molecular Formula | C₇H₆F₂S |

| Molecular Weight | 160.18 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~190–200 °C (Predicted based on analogs) |

| Solubility | Immiscible in water; soluble in DCM, EtOAc, DMSO |

| Acidity (pKa) | ~5.5–6.5 (Increased acidity due to F-substitution compared to PhSH) |

Hazard Identification (GHS Classification)

Note: While specific toxicity data for this isomer is limited, its classification is extrapolated from the structure-activity relationship (SAR) of analogous fluorothiophenols (e.g., 2,4-Difluorobenzenethiol).[1][2]

Core Hazards[1][2][7]

-

Acute Toxicity (Category 3/4): Harmful or Toxic if swallowed, inhaled, or absorbed through the skin. The lipophilic nature of the fluorinated ring facilitates dermal absorption.

-

Skin & Eye Irritation (Category 2/2A): Causes severe irritation. The thiol group is nucleophilic and can react with keratin/proteins.

-

Stench (Not GHS Category, but Critical): Possesses a low odor threshold (ppb range). Improper handling can lead to facility evacuation and "stench events."

Signal Word: WARNING

| Hazard Statement | Description |

| H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled.[1][3] |

| H315 | Causes skin irritation.[3] |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation.[3] |

Engineering Controls & Odor Abatement

The primary operational risk with 2,4-Difluoro-3-methylbenzenethiol is not just toxicity, but containment failure .[1][2] Thiol odors stick to surfaces and clothing, causing secondary exposure anxiety.

The "Bleach Trap" Protocol

Thiophenols can be chemically neutralized by oxidation to sulfonic acids (odorless). All exhaust from reaction vessels must pass through a scrubber.

Mechanism:

Protocol:

-

Primary Trap: Connect the reaction vessel vent to a bubbler containing 10-15% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide.

-

Glassware Cleaning: Do NOT wash glassware directly in the sink. Soak all contaminated glass in a bleach bath for 24 hours inside the fume hood before standard washing.

Ventilation Requirements[1][2][7]

-

Fume Hood: Mandatory.[3] Face velocity > 100 fpm.

-

Glove Box: Recommended for handling quantities > 10g to prevent odor migration.

Safe Handling Workflow (Visualized)

The following diagram outlines the decision logic for handling this compound, emphasizing the "Kill Step" (Oxidation) before waste disposal.

Figure 1: Operational workflow for handling fluorinated thiols, prioritizing odor neutralization.

Emergency Response Protocols

Spill Management

Do NOT wipe a thiol spill with paper towels. This increases surface area and volatilization, worsening the odor.

-

Evacuate: Clear the immediate area.

-

Neutralize: Pour a dilute bleach solution (or commercially available oxidant spill kit) directly over the spill. Allow it to sit for 15-20 minutes.

-

Absorb: Once oxidized, absorb the liquid with vermiculite or clay.

-

Disposal: Seal in a double-bagged container labeled "Stench/Sulfur Waste."

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Medical attention is urgent due to potential pulmonary edema from fluorinated metabolites.

-

Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use ethanol (may increase absorption).

-

Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.[3]

Storage & Stability

-

Atmosphere: Store under inert gas (Argon or Nitrogen). Thiols oxidize to disulfides (Ar-S-S-Ar) upon exposure to air.[1][2]

-

Temperature: Refrigerate (2–8°C) to minimize vapor pressure and degradation.

-

Container: Tightly sealed glass or Teflon. Avoid metal containers that may corrode (e.g., copper, iron).

Synthesis Context & Applications

Researchers utilize 2,4-Difluoro-3-methylbenzenethiol (CAS 1349719-15-8) to introduce the 2,4-difluoro-3-methylphenyl moiety.[1][2] This specific substitution pattern is critical in:

-

MMEJ Inhibitors: Targeting DNA repair pathways in cancer cells.

-

Kinase Inhibitors: Modulating lipophilicity and metabolic stability (blocking metabolic soft spots).

The fluorine atoms at positions 2 and 4 deactivate the ring toward electrophilic attack but increase the acidity of the thiol, making it a better nucleophile for S_NAr or palladium-catalyzed C-S coupling reactions.

References

-

Oakwood Products. (2025). Product Catalog: 2,4-Difluoro-3-methylbenzenethiol (CAS 1349719-15-8).[1][2] Retrieved from [2]

-

BLD Pharm. (2025). Safety Data Sheet Search: 2,4-Difluoro-3-methylbenzenethiol.[1][2] Retrieved from [2]

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet for 2,4-Difluorothiophenol (Analog). Retrieved from [1][2]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Fluorinated Benzenethiols. Retrieved from [2]

-

Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [2]

Sources

Structural Insights & Crystallographic Protocols: 2,4-Difluoro-3-methylbenzenethiol Scaffolds in Drug Design

Executive Summary & Chemical Context

2,4-Difluoro-3-methylbenzenethiol represents a high-value pharmacophore in modern medicinal chemistry. Its structural significance lies in the precise interplay between the electronic modulation of the two fluorine atoms and the steric anchoring provided by the methyl group.

For drug development professionals, this scaffold is not merely a building block; it is a tool for conformation locking and metabolic blocking .

-

Metabolic Stability: The C-F bonds at positions 2 and 4 block oxidative metabolism (e.g., P450 hydroxylation) at the most reactive sites of the phenyl ring.

-

Steric Lock: The C3-methyl group creates a "molecular crowdedness" that restricts rotation around the C-S bond in derivatives (thioethers/sulfonamides), reducing the entropic penalty upon binding to protein targets.

-

Lipophilicity: The thiol/thioether moiety, combined with fluorination, significantly alters

, enhancing membrane permeability.

This guide provides a rigorous technical workflow for synthesizing, crystallizing, and structurally analyzing derivatives of this scaffold, with a focus on X-ray diffraction (XRD) and Hirshfeld surface analysis.

Synthesis & Derivatization Workflow

Expert Insight: Free thiols are often liquids or low-melting solids with potent odors, making them poor candidates for direct single-crystal XRD. To obtain high-quality structural data, we must derivatize the thiol into a crystalline thioether or sulfonamide . The protocol below outlines the path from the aniline precursor to a crystalline "chalcone-like" derivative, a common motif in anticancer research.

Step-by-Step Protocol

Phase A: Synthesis of the Thiol Core

-

Diazotization: Dissolve 2,4-difluoro-3-methylaniline in HCl/H₂O. Cool to 0°C. Add NaNO₂ dropwise to form the diazonium salt.

-

Xanthate Formation: Add the diazonium solution to potassium ethyl xanthate at 60°C. Critical Step: Maintain temperature to prevent explosion risk and ensure N₂ evolution is controlled.

-

Hydrolysis: Reflux the intermediate xanthate ester in ethanolic KOH for 4 hours.

-

Acidification: Acidify with HCl to precipitate/oil out the 2,4-difluoro-3-methylbenzenethiol. Extract with DCM.[1]

Phase B: Crystalline Derivatization (The "Crystal Handle") To ensure a lattice suitable for XRD, we react the thiol with an acceptor (e.g., 2-bromoacetophenone) to form a rigid thioether.

-

Coupling: Dissolve the thiol (1.0 eq) and 2-bromo-4'-fluoroacetophenone (1.0 eq) in Acetone.

-

Base Addition: Add K₂CO₃ (1.5 eq). Stir at RT for 2 hours.

-

Workup: Filter inorganic salts, evaporate solvent. The crude solid is the target thioether.

Visualization: Synthesis & Crystallization Pipeline

Caption: Figure 1. Synthetic pathway from aniline precursor to crystalline thioether derivative suitable for X-ray analysis.

Crystallization Protocol (Vapor Diffusion)

Expert Insight: Fluorinated aromatics are hydrophobic. Standard evaporation often yields amorphous powder. Vapor diffusion is the gold standard for this scaffold.

-

Inner Vial: Dissolve 20 mg of the derivative in a minimal amount (0.5 mL) of a "good" solvent (e.g., Dichloromethane or THF).

-

Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of a "poor" solvent (e.g., Hexane or Pentane).

-

Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

-

Mechanism: The volatile poor solvent diffuses into the good solvent, slowly increasing supersaturation and promoting high-quality nucleation.

X-Ray Data Collection & Structural Analysis

Once a single crystal (approx. 0.2 x 0.2 x 0.1 mm) is harvested, follow this data collection strategy.

Data Collection Parameters

| Parameter | Setting | Rationale |

| Temperature | 100 K (Liquid N₂) | Essential to freeze methyl group rotation and reduce thermal ellipsoids for accurate F-atom positioning. |

| Radiation Source | Mo-K | Preferred for routine organic structures; minimizes absorption compared to Cu sources. |

| Resolution | 0.80 Å or better | Required to resolve electron density between C and F atoms clearly. |

| Refinement | SHELXL (Least Squares) | Standard refinement against |

Core Structural Analysis (The "Why")

When analyzing the solved structure, focus on these three critical features:

A. The "Methyl-Lock" Torsion

Measure the torsion angle

-

Observation: In 3-methyl derivatives, the thiol/thioether group is often forced out of the phenyl plane (

) rather than being coplanar. -

Causality: The steric clash between the C3-Methyl and the Sulfur lone pairs prevents planarity. This "twist" is a key design feature for selectivity in kinase inhibitors.

B. Fluorine Interactions (Hirshfeld Surface Analysis)

Fluorine is a "hard" atom with low polarizability, yet it dictates packing. Use Hirshfeld Surface Analysis (e.g., via CrystalExplorer) to quantify these weak forces.[2][3]

- Surface: Look for red spots indicating contacts shorter than the van der Waals sum.[3]

-

Fingerprint Plot:

-

F...H Interactions: Often appear as sharp spikes. These are weak hydrogen bonds (C-H...F) that stabilize the lattice.

-

F...F Interactions: Rare and usually repulsive, but if found (Type I or Type II contacts), they indicate forced packing due to the methyl group.

-

-

-

Visualization: Interaction Hierarchy

Caption: Figure 2. Hierarchy of intra- and intermolecular forces governing the crystal packing of fluorinated thiophenol derivatives.

Case Study: Application in Antifungal Design

The 2,4-difluoro-3-methylphenylthio moiety is structurally homologous to the side chains of second-generation triazole antifungals (e.g., Voriconazole analogs).

-

Hypothesis: The crystal structure of the thioether derivative reveals a "twisted" conformation.[5]

-

Validation: Docking studies of this conformation into the CYP51 (lanosterol 14

-demethylase) active site show that the "twist" induced by the 3-methyl group perfectly aligns the 2,4-difluoro ring with the hydrophobic phenylalanine cluster in the enzyme pocket, improving binding affinity over the non-methylated analog.

References

-

Groom, C. R., et al. (2016).[5] The Cambridge Structural Database.[5] Acta Crystallographica Section B, 72(2), 171-179.

-

Spackman, M. A., & Jayatilaka, D. (2009).[3] Hirshfeld surface analysis.[4][5] CrystEngComm, 11, 19-32.

-

Chopra, D., et al. (2006). The role of organic fluorine in crystal engineering. Journal of Fluorine Chemistry, 127(10), 1334-1337.

-

Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[6]

-

Reutrakul, V., et al. (2007). Synthesis and biological activity of fluorinated chalcones. Journal of Fluorine Chemistry, 128(4), 341-347. (Context for chalcone derivatives).

Sources

- 1. benchchem.com [benchchem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Crystal structure, Hirshfeld surface analysis and DFT study of (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

Methodological & Application

Protocol: Synthesis of 2,4-Difluoro-3-methylbenzenethiol via Leuckart-Xanthate Transformation

Executive Summary

This application note details the synthesis of 2,4-Difluoro-3-methylbenzenethiol (Target) from 2,4-Difluoro-3-methylaniline . This specific fluorinated thiol scaffold is a critical intermediate in the development of kinase inhibitors and agrochemical actives, where the fluorine atoms modulate metabolic stability and the methyl group provides steric locking.

While modern metal-catalyzed cross-couplings exist, the Leuckart-Thiophenol Reaction (via xanthate intermediate) remains the most robust protocol for converting electron-deficient fluorinated anilines to thiols. This route avoids the formation of symmetric sulfides often seen in direct sulfuration and provides high regioselectivity.

Core Reaction Scheme

The transformation proceeds through three distinct stages:

-

Diazotization: Formation of the diazonium salt at low temperature.

-

Xanthylation: Nucleophilic substitution with potassium ethyl xanthate.

-

Hydrolysis: Base-mediated cleavage to the thiolate and acidification.

Retrosynthetic Logic & Pathway

The choice of the Leuckart method over direct nucleophilic aromatic substitution (

Process Workflow Diagram

Caption: Step-wise transformation from aniline to thiol via the Leuckart-Xanthate pathway, highlighting critical intermediates.

Experimental Protocol

Reagents and Stoichiometry

Basis: 10.0 mmol of Starting Material

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount | Role |

| 2,4-Difluoro-3-methylaniline | 143.13 | 1.0 | 1.43 g | Precursor |

| Sodium Nitrite ( | 69.00 | 1.1 | 0.76 g | Diazotizing Agent |

| Hydrochloric Acid (conc. 37%) | 36.46 | 2.5 | ~2.1 mL | Acid Source |

| Potassium Ethyl Xanthate | 160.30 | 1.25 | 2.00 g | Sulfur Nucleophile |

| Potassium Hydroxide ( | 56.11 | 4.0 | 2.24 g | Hydrolysis Base |

| Ethanol (95%) | 46.07 | Solvent | 20 mL | Solvent |

Step-by-Step Methodology

Stage 1: Diazotization (Critical Control Point)

Objective: Generate the electrophilic diazonium species without thermal decomposition.

-

Preparation: In a 50 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar and internal thermometer, suspend the 2,4-difluoro-3-methylaniline (1.43 g) in water (5 mL).

-

Acidification: Add concentrated

(2.1 mL) dropwise. The amine should dissolve as the hydrochloride salt. If suspension persists, sonicate briefly. -

Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to 0–2 °C .

-

Nitrite Addition: Dissolve

(0.76 g) in minimal water (2 mL). Add this solution dropwise to the aniline mixture via syringe pump or addition funnel over 15 minutes.-

Scientist Note: Maintain temperature < 5 °C . Exceeding this causes phenol byproduct formation (reaction with water).

-

-

Validation: Stir for 20 minutes at 0 °C. Test a drop of the solution on Starch-Iodide paper . An immediate blue/black color confirms excess nitrous acid (required). If negative, add small aliquots of

until positive.

Stage 2: Xanthylation (The Leuckart Step)

Objective: Substitution of the diazo group with the xanthate moiety.

-

Xanthate Prep: In a separate 100 mL beaker, dissolve Potassium Ethyl Xanthate (2.0 g) in water (8 mL) and warm to 45 °C.

-

Coupling: Slowly transfer the cold diazonium solution (from Stage 1) into the warm xanthate solution over 30 minutes.

-

Completion: Once addition is complete, heat the mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt. The mixture should separate into an aqueous layer and a dense, oily organic layer (the aryl xanthate).

-

Extraction: Cool to room temperature. Extract with Ethyl Acetate (

). Wash the organic layer with brine, dry over

Stage 3: Hydrolysis and Acidification

Objective: Reveal the free thiol.

-

Hydrolysis: Dissolve the crude xanthate oil in Ethanol (20 mL). Add KOH pellets (2.24 g).

-

Reflux: Fit a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 3 hours under a Nitrogen Atmosphere .

-

Scientist Note: Oxygen must be excluded. Thiols in basic media oxidize rapidly to disulfides (

) in the presence of air.

-

-

Work-up: Cool the mixture. Concentrate on a rotary evaporator to remove most ethanol. The residue is the potassium thiolate salt (stable).

-

Acidification: Dissolve the residue in degassed water (15 mL). Wash with pentane (10 mL) to remove non-acidic impurities (optional).

-

Isolation: Acidify the aqueous layer carefully with

to pH 1. The thiol will separate as an oil or precipitate. -

Final Extraction: Extract with Dichloromethane (DCM,

). Dry over -

Purification: Distillation under reduced pressure (Kugelrohr) or flash chromatography (100% Hexanes) is recommended to remove trace disulfides.

Quality Control & Characterization

The product is prone to oxidation; store under Argon at -20 °C.

| Analytic Method | Expected Signal | Interpretation |

| The -SH proton. Often broad; | ||

| The -CH | ||

| Two distinct signals | Confirms retention of both Fluorine atoms. | |

| GC-MS | M+ = 160.18 | Parent ion. Check for M+ + M+ - 2 (Disulfide dimer). |

Safety & Hazard Analysis

Critical Hazards Diagram

Caption: Primary safety hazards associated with the Leuckart synthesis and required mitigation strategies.

-

Diazonium Instability: Never isolate the dry diazonium salt. It is shock-sensitive. Always process it immediately in solution.

-

Stench Management: Thiols have a low odor threshold. All glassware must be soaked in a dilute bleach (

) bath immediately after use to oxidize residual thiol to odorless sulfonate. -

Fluorinated Intermediates: While stable, fluorinated anilines are toxic by absorption. Double-gloving (Nitrile) is mandatory.

References

-

Leuckart, R. (1890).[5][6][8] "Eine neue Methode zur Darstellung aromatischer Mercaptane". Journal für Praktische Chemie, 41(1), 179–224.[6] [6]

-

Tarbell, D. S., & Fukushima, D. K. (1947).[6] "m-Thiocresol".[6] Organic Syntheses, 27, 81. (Standard protocol for Leuckart reaction).

-

Xu, H.-J., et al. (2011).[9][10] "CuI-Nanoparticles-Catalyzed Selective Synthesis of Phenols, Anilines, and Thiophenols from Aryl Halides". The Journal of Organic Chemistry, 76(7), 2296–2300. (Alternative metal-catalyzed route).

-

Cantillo, D., et al. (2013). "Continuous Flow Synthesis of Difluoromethylated Arenes". Organic Syntheses, 90, 130-144.[1] (Handling fluorinated intermediates).

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 7. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 8. Leuckart Thiophenol Reaction [drugfuture.com]

- 9. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 10. thieme-connect.de [thieme-connect.de]

Synthesis of fluorinated benzothiazoles starting from 2,4-Difluoro-3-methylbenzenethiol

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge Fluorinated benzothiazoles are high-value scaffolds in medicinal chemistry, offering enhanced metabolic stability and lipophilicity compared to their non-fluorinated counterparts. The starting material, 2,4-Difluoro-3-methylbenzenethiol , presents a unique regiochemical challenge. Unlike simple anilines, the thiol group dominates the reactivity profile, requiring a protection-activation strategy to introduce the nitrogen atom necessary for the thiazole ring fusion.

1.2 Regiochemical Logic To synthesize the benzothiazole core, we must introduce an amine group ortho to the thiol.

-

Substrate: 2,4-Difluoro-3-methylbenzenethiol.

-

Directing Group Analysis:

-

Thiol (C1): Strong ortho/para activator. Para (C4) is blocked by Fluorine. Ortho (C2) is blocked by Fluorine. Ortho (C6) is open.[1]

-

Methyl (C3): Weak activator.[2] Directs ortho (C2, C4 - both blocked) and para (C6).

-

Fluorines (C2, C4): Deactivators, but ortho/para directing. They direct towards C5.

-

Part 2: Synthesis Protocol

Phase 1: Precursor Engineering (The Aminothiol Intermediate)

Direct nitration of free thiols is hazardous and prone to over-oxidation (sulfonic acids). We utilize a disulfide protection strategy.[3]

Step 1: Oxidative Dimerization (Disulfide Protection)

-

Objective: Protect the thiol against irreversible oxidation during nitration.

-

Reagents: 2,4-Difluoro-3-methylbenzenethiol, DMSO (catalytic), Air/O2, or I2.

-

Protocol:

-

Dissolve 10.0 g (62.4 mmol) of starting thiol in 100 mL Ethanol.

-

Add 10 mol% DMSO and bubble air through the solution at 40°C for 4 hours.

-

Monitor by TLC (disappearance of thiol).

-

Concentrate in vacuo to yield the disulfide (Bis(2,4-difluoro-3-methylphenyl)disulfide).

-

Yield Expectation: >95% (Quantitative).[4]

-

Step 2: Regioselective Nitration

-

Objective: Install the nitrogen source at C6.

-

Reagents: HNO3 (fuming), H2SO4.

-

Protocol:

-

Suspend the disulfide (from Step 1) in conc. H2SO4 at 0°C.

-

Dropwise add a mixture of fuming HNO3/H2SO4 (1:1) while maintaining internal temp <10°C.

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Pour onto crushed ice. Filter the yellow precipitate (Bis(2,4-difluoro-3-methyl-6-nitrophenyl)disulfide).

-

Checkpoint: 1H NMR should show the loss of the C6 proton signal.

-

Step 3: Reductive Cleavage (The "One-Pot" Activation)

-

Objective: Reduce both the Nitro group (to Amine) and Disulfide (to Thiol) simultaneously to generate the ortho-aminothiophenol.

-

Reagents: Zn dust, Acetic Acid (AcOH), HCl.

-

Protocol:

-

Dissolve the nitrated disulfide in glacial AcOH.

-

Add Zn dust (6 equiv) portion-wise (Exothermic!).

-

Heat to 60°C for 1 hour. Add conc. HCl dropwise to dissolve zinc salts.

-

Filter hot to remove excess Zn.

-

Neutralize filtrate with NaHCO3 to pH 6-7. Extract with EtOAc.

-

Critical: Use immediately in Phase 2 or store as the HCl salt to prevent auto-oxidation.

-

Product:2-Amino-4,6-difluoro-5-methylbenzenethiol .

-

Phase 2: Benzothiazole Cyclization (Library Generation)

We present two validated methods depending on the desired substitution at the 2-position.

Method A: Synthesis of 2-Aryl Benzothiazoles (Oxidative Condensation)

-

Mechanism: Schiff base formation followed by intramolecular nucleophilic attack and oxidative aromatization.

-

Reagents: Aryl Aldehyde (1.0 equiv), Na2S2O5 (Sodium metabisulfite, oxidant), DMSO.

-

Protocol:

-

Dissolve 2-amino-4,6-difluoro-5-methylbenzenethiol (1.0 mmol) and Aryl Aldehyde (1.0 mmol) in DMSO (3 mL).

-

Add Na2S2O5 (1.5 equiv).

-

Heat to 120°C for 2-4 hours.

-

Cool, pour into water. Filter precipitate or extract with DCM.

-

Purification: Recrystallization from EtOH or Flash Chromatography.

-

Method B: Synthesis of 2-Alkyl Benzothiazoles (Acid Condensation)

-

Reagents: Carboxylic Acid or Acid Anhydride, Polyphosphoric Acid (PPA).

-

Protocol:

Part 3: Visualization & Data

Synthesis Pathway Diagram

Caption: Step-wise synthetic workflow from thiol precursor to functionalized benzothiazoles.

Comparative Yield Data (Hypothetical Validation)

| Method | R-Group (2-Position) | Reagents | Temp (°C) | Time (h) | Yield (%) |

| A | Phenyl | Benzaldehyde / DMSO / Na2S2O5 | 120 | 2.5 | 88 |

| A | 4-F-Phenyl | 4-F-Benzaldehyde / DMSO / O2 | 120 | 3.0 | 85 |

| B | Methyl | Acetic Anhydride / PPA | 150 | 2.0 | 92 |

| B | Trifluoromethyl | TFA / PPA | 160 | 4.0 | 76 |

Part 4: References

-

Synthesis of Benzothiazoles via Condensation:

-

Disulfide Nitration Strategy:

-

Title: Process for the preparation of o-aminothiophenols (Patent US3931321A).

-

Source: Google Patents.

-

URL:

-

-

General Benzothiazole Methodology:

-

Title: Benzothiazole synthesis - Organic Chemistry Portal.

-

Source: Organic Chemistry Portal.

-

URL:[Link]

-

-

Fluorinated Benzothiazole Derivatives:

Sources

- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Benzothiazole synthesis [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Strategic Protection of the Thiol Moiety in 2,4-Difluoro-3-methylbenzenethiol

Abstract

This guide details the protocols for protecting the thiol (-SH) group of 2,4-Difluoro-3-methylbenzenethiol , a specialized intermediate often employed in the synthesis of kinase inhibitors and agrochemicals.[1] Due to the specific electronic effects of the 2,4-difluoro substitution pattern, this molecule exhibits higher acidity and oxidative instability compared to non-fluorinated thiophenols. This note provides three validated workflows for S-alkylation (PMB) , S-acylation (Acetyl) , and S-tritylation , complete with decision logic for selecting the appropriate group based on downstream chemical compatibility.

Introduction & Chemical Analysis[1][2][3]

The Substrate Challenge

2,4-Difluoro-3-methylbenzenethiol presents a unique set of challenges compared to standard benzenethiol:

-

Enhanced Acidity: The electron-withdrawing fluorine atoms at the ortho (C2) and para (C4) positions stabilize the thiolate anion via inductive effects. While the C3-methyl group is weakly electron-donating, the net effect is a reduction in pKa (predicted pKa

5.[1][2]8) compared to benzenethiol (pKa 6.[2]6) [1]. This allows the use of milder bases for deprotonation but increases the leaving group ability of the thiolate. -

Oxidative Instability: Like most electron-deficient thiophenols, this compound rapidly oxidizes to the disulfide dimer (Ar-S-S-Ar) upon exposure to atmospheric oxygen.[1][2]

-

Metal Catalyst Poisoning: The free thiol is a potent nucleophile that binds irreversibly to transition metals (Pd, Pt, Cu), quenching catalytic cycles in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) often used to functionalize the benzene ring.[1][2]

Decision Matrix: Selecting the Protecting Group

The choice of protecting group (PG) depends strictly on the reaction conditions the molecule must survive next.

| Protecting Group (PG) | Stability Profile | Removal Conditions | Recommended For |

| High stability to base and mild acid.[1] | Oxidative (DDQ) or Strong Acid (TFA/Reflux).[2] | Multi-step synthesis requiring robust protection.[2] | |

| Acetyl (Ac) | Stable to acid; Labile to base.[2] | Mild Base ( | Temporary masking during acidic steps or halogenations.[2] |

| Trityl (Trt) | Stable to base/nucleophiles. | Mild Acid (TFA/DCM) or | When orthogonal deprotection to esters/ethers is required.[2] |

Validated Protocols

Protocol A: S-Alkylation with -Methoxybenzyl Chloride (PMB-Cl)

Best for: Long-term stability during multi-step synthesis.[1]

Mechanism: Williamson Thioether Synthesis.[1][2]

Key Advantage: The enhanced acidity of the substrate allows the use of Potassium Carbonate (

Materials

- -Methoxybenzyl chloride (PMB-Cl) (1.1 equiv)[1]

-

Potassium Carbonate (

) (2.0 equiv, anhydrous)[1][2] -

Solvent: DMF (Dimethylformamide) or Acetone (0.2 M concentration)

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add the thiol substrate and dissolve in anhydrous DMF. -

Deprotonation: Add

in a single portion. Stir at room temperature (RT) for 15 minutes. The solution may turn slightly yellow as the thiolate forms. -

Addition: Add catalytic KI followed by the dropwise addition of PMB-Cl.

-

Note: KI generates the more reactive PMB-Iodide in situ, accelerating the reaction.[2]

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2] The thiol spot (lower

) should disappear, replaced by the thioether (higher -

Workup:

-

Purification: Recrystallize from Hexanes or perform flash chromatography (

, 0-5% EtOAc in Hexanes).

Protocol B: S-Acylation (Thioester Formation)

Best for: Temporary protection during electrophilic aromatic substitution or acidic hydrolysis of other groups.[1]

Mechanism: Nucleophilic Acyl Substitution.[1][2]

Materials

-

Acetyl Chloride (1.2 equiv) or Acetic Anhydride (1.5 equiv)

-

Triethylamine (

) (1.5 equiv) -

DMAP (4-Dimethylaminopyridine) (0.05 equiv, catalytic)[1][2]

-

Solvent: Dichloromethane (DCM) (0.5 M)

Step-by-Step Methodology

-

Setup: Dissolve the thiol in dry DCM under

atmosphere. Cool to 0°C (Ice bath). -

Base Addition: Add

and DMAP.[2] Stir for 5 minutes. -

Acylation: Add Acetyl Chloride dropwise over 10 minutes.

-

Warming: Remove ice bath and allow to warm to RT. Stir for 1 hour.

-

Quench: Quench with saturated

solution. -

Workup: Extract with DCM. Wash organic layer with saturated

(to remove excess acid) and Brine.[2][3] -

Isolation: The product is often pure enough after concentration.[2] If necessary, pass through a short silica plug (10% EtOAc/Hexane).[1][2]

Visualization of Workflows

The following diagrams illustrate the decision logic and the specific PMB protection workflow.

Figure 1: Decision Logic for Protecting Group Selection based on downstream chemistry.

Figure 2: Optimized Workflow for S-PMB Protection of fluorinated thiophenols.

Quality Control & Validation Data

To ensure the protection was successful, compare the analytical data against these expected parameters.

Proton NMR ( NMR)

-

Loss of Signal: The characteristic thiol proton (–SH) signal, typically a singlet or broad split peak around

3.0–4.0 ppm (depending on solvent), must be absent . -

New Signals (PMB): Look for the PMB ether characteristic peaks:

Fluorine NMR ( NMR)

-

The chemical shift of the fluorine atoms at positions 2 and 4 will shift slightly upfield upon alkylation of the sulfur, due to the loss of the acidic proton and the change in electron density of the ring. This is a definitive confirmation that the reaction occurred at Sulfur and not at a ring carbon (though

is unlikely under these conditions).

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Disulfide Dimer Spot on TLC | Oxidation of starting material before protection.[1] | Add reducing agent ( |

| Low Yield / Incomplete Rxn | Water in solvent quenching the thiolate.[2] | Ensure DMF is anhydrous (store over molecular sieves).[2] Increase |

| Multiple Spots | Alkylation at Ring Carbon (Rare). | Lower temperature to 0°C. Ensure PMB-Cl is added slowly.[1][2] |

References

-

LookChem. (n.d.).[2] 2,4-Difluorobenzenethiol Properties and Acidity Data. Retrieved October 26, 2025, from [Link][1][2]

-

Wuts, P. G. M. (2014).[2][4] Greene's Protective Groups in Organic Synthesis (4th ed.).[2] Wiley-Interscience.[1][2] (Standard reference for PMB and Acetyl cleavage conditions). [Link]

-

National Institutes of Health (NIH). (2024).[2] Microwave Mediated Acylation of Thiophenols. PMC. Retrieved October 26, 2025, from [Link]

Sources

Utilizing 2,4-Difluoro-3-methylbenzenethiol in agrochemical active ingredient synthesis

Application Note: Utilizing 2,4-Difluoro-3-methylbenzenethiol in Agrochemical Active Ingredient Synthesis

Part 1: Executive Summary & Strategic Utility

2,4-Difluoro-3-methylbenzenethiol (CAS: 200204-62-0) is a high-value "privileged scaffold" intermediate used in the structural optimization of next-generation agrochemicals.[1][2][3] Its utility stems from its specific substitution pattern, which imparts critical physicochemical properties to Active Ingredients (AIs), particularly in the herbicide (ALS and PPO inhibitors) and fungicide (SDHI) classes.[1][3]

The "Fluorine-Methyl" Effect in Agrochemical Design

In modern crop protection chemistry, the 2,4-difluoro-3-methylphenyl moiety serves three distinct mechanistic functions:

-

Metabolic Blocking: The fluorine atoms at the 2- and 4-positions effectively block oxidative metabolism (e.g., hydroxylation) at the most reactive sites on the phenyl ring, significantly extending the half-life of the AI within the plant or target pest.[1][2]

-

Lipophilicity Modulation: The fluorine substitutions increase the logP (lipophilicity) of the molecule without the steric penalty of larger halogens (Cl, Br), facilitating better cuticle penetration and translocation.[1][3]

-

Conformational Locking: The 3-methyl group introduces steric bulk that can "lock" the phenyl ring into a bioactive conformation relative to the core scaffold (e.g., a pyrazole or pyridine ring), enhancing binding affinity to target enzymes like Acetolactate Synthase (ALS) or Protoporphyrinogen Oxidase (PPO).[1][2][3]

This Application Note details the protocols for transforming this thiol into two critical synthons: the Sulfonyl Chloride (for sulfonamides/sulfonylureas) and the Aryl Thioether (for sulfone-based herbicides).[2][3]

Part 2: Synthesis Workflows & Logic

The utility of 2,4-Difluoro-3-methylbenzenethiol branches into two primary synthetic pathways. The choice of pathway depends on the target functional group in the final AI.

Figure 1: Divergent synthetic pathways for 2,4-Difluoro-3-methylbenzenethiol in agrochemical manufacturing.[1][2][3]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2,4-Difluoro-3-methylbenzenesulfonyl Chloride

Target Application: Precursor for Sulfonylurea Herbicides (e.g., analogs of Rimsulfuron/Nicosulfuron).[1][2][3]

Rationale: The conversion of the thiol to the sulfonyl chloride is the "gateway" reaction for introducing the sulfonyl moiety. Direct oxidative chlorination is preferred over the diazonium route (Meerwein) for scale-up due to higher yields and avoidance of energetic diazonium intermediates.[1][2][3]

Materials:

Step-by-Step Methodology:

-

Preparation: Charge a jacketed reactor with 2,4-Difluoro-3-methylbenzenethiol dissolved in AcOH/H₂O mixture. Cool the system to 0–5°C. Critical: Low temperature prevents over-oxidation to sulfonic acid or hydrolysis.[1][2]

-

Chlorination:

-

Monitoring: Monitor by HPLC. The thiol (RT ~4.5 min) will disappear, and the sulfonyl chloride peak (RT ~6.2 min) will emerge.[1][3]

-

Quench & Isolation: Pour the reaction mixture onto crushed ice/water (500 mL). The sulfonyl chloride is lipophilic and will precipitate or oil out.

-

Extraction: Extract with DCM (3 x 100 mL). Wash the organic phase with cold 5% NaHCO₃ (to remove AcOH) and brine.[2][3]

-

Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo at <30°C. Note: Sulfonyl chlorides are thermally unstable; avoid high heat.[2]

Validation Criteria:

-

Yield: >85%

-

Purity: >95% (GC-MS or HPLC).

-

Appearance: Off-white crystalline solid or viscous oil.[1][2][3]

Protocol B: Synthesis of Aryl-Heteroaryl Thioethers (S-Linkage)

Target Application: Precursor for Pyroxasulfone analogs or Picolinate Herbicides.[1][2][3]

Rationale: Many modern herbicides (e.g., Pyroxasulfone) link an aryl ring to a heterocyclic core (isoxazole, pyrazole) via a methylene-thio bridge.[1][2][3] The thiol acts as the nucleophile.

Materials:

-

Heteroaryl-methyl halide (e.g., 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole) (1.05 eq)[1][2][3]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, suspend K₂CO₃ in dry ACN.

-

Addition: Add the Heteroaryl-methyl halide and stir at room temperature for 15 minutes.

-

Thiol Introduction: Add 2,4-Difluoro-3-methylbenzenethiol dropwise. The reaction is usually rapid.

-

Reaction: Stir at 40°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2][3]

-

Workup: Filter off the inorganic salts. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Data Summary Table: Reaction Parameters

| Parameter | Protocol A (Sulfonyl Cl) | Protocol B (Thioether) |

| Reagent | Cl₂ / H₂O / AcOH | Alkyl Halide / K₂CO₃ |

| Temp | 0–5°C (Cooling required) | 25–40°C (Mild heat) |

| Time | 1–2 Hours | 2–4 Hours |

| Key Risk | Over-oxidation to Sulfonic Acid | Disulfide formation (oxidation) |

| Yield Target | 85–92% | 90–95% |

Part 4: Safety & Handling (E-E-A-T Compliance)

Hazard Identification:

-

Stench: Thiols have a potent, offensive odor (skunk-like).[1][2][3] All work must be performed in a high-efficiency fume hood.[1][2][3]

-

Oxidation Sensitivity: Thiols readily oxidize to disulfides (Ar-S-S-Ar) upon exposure to air.[1][2][3] Store under Nitrogen or Argon at 2–8°C.

-

Bleach Decontamination: All glassware and spills should be treated with a 10% Sodium Hypochlorite (Bleach) solution to oxidize residual thiol to the odorless sulfonate before removal from the hood.[2][3]

Self-Validating Safety Step:

-

Before starting: Prepare a "quench bath" of dilute bleach next to the rotovap. If the odor becomes detectable outside the hood, immediately stop and treat the source with the bleach solution.[1]

References

-

Preparation of Pyroxasulfone and Intermediates. World Intellectual Property Organization (WIPO).[2][3] WO2021176456A1. (2021).[1][2][3] Link[1][2][3]

-

6-(Poly-substituted aryl)-4-aminopicolinates and their use as herbicides. Google Patents. US7314849B2. (2008).[1][2][3] Link

-

Process for the preparation of Pyrazolecarboxanilides. Google Patents. US8008232B2. (2011).[1][2][3] Link

-

2,4-Difluoro-3-methylbenzenesulfonyl chloride (CAS 1349717-93-6). LookChem Chemical Database.[1][2][3] (Accessed 2026).[1][2][3] Link

-

Synthesis and fungicidal activity of pyrido[1,2-b][1,2,4]triazine derivatives. ResearchGate. (2025).[1][2][3] Link

Sources

Application Note: A Practical Guide to the Synthesis of 2,4-Difluoro-3-methylbenzenesulfonamide via Oxidation of the Corresponding Thiol

Abstract

This application note provides a comprehensive technical guide for the synthesis of sulfonamides through the oxidative transformation of thiols, with a specific focus on the preparation of 2,4-Difluoro-3-methylbenzenesulfonamide from 2,4-Difluoro-3-methylbenzenethiol. Sulfonamides are a cornerstone of modern medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[1][2] This document delves into the mechanistic underpinnings of thiol oxidation, evaluates various oxidative systems, and presents a detailed, field-proven protocol. The content is designed for researchers, medicinal chemists, and process development scientists, emphasizing safety, efficiency, and reproducibility.

Introduction: The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH₂) is a privileged scaffold in drug discovery and development. Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamide-containing molecules have become indispensable therapeutic agents.[2][3] Their utility spans a vast range of medical indications, including antibacterial, antiviral, anti-inflammatory, anticancer, and antidiabetic applications.[4][5][6] The unique electronic and steric properties of the sulfonamide group allow it to act as a versatile hydrogen bond donor and acceptor, enabling potent and selective interactions with biological targets such as enzymes and receptors.

The direct oxidative coupling of readily available thiols and amines has emerged as an efficient and atom-economical strategy for sulfonamide synthesis, streamlining synthetic routes and minimizing waste.[7] This guide focuses on a robust and scalable method for this transformation, providing the scientific rationale behind the chosen protocol to empower researchers to adapt and troubleshoot the synthesis effectively.

The Chemistry of Thiol to Sulfonamide Transformation

The conversion of a thiol (R-SH) to a primary sulfonamide (R-SO₂NH₂) is a significant oxidative transformation, elevating the sulfur atom from an oxidation state of -II to +VI. This process is not a single step but a cascade of oxidative events. A plausible and commonly accepted mechanistic pathway involves several key intermediates.

Mechanistic Pathway

The oxidation typically proceeds through the following stages:

-

Thiol to Disulfide: The initial and often rapid oxidation of the thiol (or thiolate anion) forms a symmetrical disulfide (R-S-S-R). This is a common side reaction if the oxidation is not sufficiently potent or controlled.[8][9]

-

Oxidation to Sulfonyl Chloride: More powerful oxidation in the presence of a chloride source generates a highly reactive sulfonyl chloride (R-SO₂Cl) intermediate. This is the pivotal step for this synthetic strategy. Various reagents can achieve this, often in situ, avoiding the need to isolate the moisture-sensitive sulfonyl chloride.[10][11]

-

Amination: The electrophilic sulfonyl chloride is then readily attacked by an amine nucleophile (in this case, ammonia or an ammonia equivalent) to form the stable sulfonamide C-S-N bond, releasing HCl which is neutralized by a base.

This stepwise process highlights the necessity of a sufficiently strong oxidizing agent to drive the reaction past the disulfide and other intermediate oxidation states (such as sulfenic and sulfinic acids) to the desired sulfonyl level.[12][13]

Caption: Experimental workflow for the one-pot synthesis.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-Difluoro-3-methylbenzenethiol (e.g., 10.0 mmol, 1.0 equiv). Dissolve the thiol in 50 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature stabilizes at 0-5 °C.

-

Oxidant Addition: To the cooled solution, add 35% hydrogen peroxide (30.0 mmol, 3.0 equiv) in a single portion.

-

Sulfonyl Chloride Formation: While maintaining the temperature at 0-5 °C, add thionyl chloride (10.0 mmol, 1.0 equiv) dropwise via syringe over 10-15 minutes. Caution: This addition may be exothermic and cause gas evolution. Ensure slow addition to maintain temperature control.

-

Reaction Monitoring: Stir the resulting mixture vigorously at 0-5 °C. The reaction to form the sulfonyl chloride is typically very rapid, often complete within 5-10 minutes. [14]Monitor the reaction by TLC or LC-MS if desired, by quenching a small aliquot with sodium sulfite solution.

-

Amination: In a separate flask (e.g., a 500 mL Erlenmeyer flask), place 50 mL of concentrated ammonium hydroxide (28-30%) and cool it in an ice-water bath. While stirring the ammonium hydroxide vigorously, slowly add the reaction mixture containing the in situ-generated sulfonyl chloride via a dropping funnel over 20-30 minutes. A white precipitate of the sulfonamide product should form.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction.

-

Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with DCM (2 x 30 mL).

-

Workup - Washing: Combine all organic layers. Wash sequentially with a saturated solution of sodium bicarbonate (1 x 50 mL) to remove any acidic impurities, followed by brine (1 x 50 mL).

-

Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of DCM.

-

Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude solid sulfonamide.

-

Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to afford the pure 2,4-Difluoro-3-methylbenzenesulfonamide.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield of Sulfonamide | 1. Incomplete oxidation to sulfonyl chloride. 2. Hydrolysis of the sulfonyl chloride intermediate. 3. Insufficient amine for quenching. | 1. Ensure the quality of H₂O₂ and SOCl₂. Confirm stoichiometry. 2. Use anhydrous DCM and ensure the reaction is kept cold. 3. Ensure a sufficient excess of cold ammonium hydroxide is used for the quench. |

| Reaction Stalls / Thiol Remains | Ineffective oxidant or insufficient amount. | Use fresh H₂O₂. Check the concentration. Ensure the correct equivalents have been added. |

| Significant Disulfide Byproduct | Oxidation is not potent enough to proceed past the disulfide stage. | This is less common with the H₂O₂/SOCl₂ system but can occur if reagents are added incorrectly. Ensure SOCl₂ is added after H₂O₂ to the thiol solution. |

| Product is Oily / Fails to Crystallize | Presence of impurities (e.g., 3-chlorobenzoic acid if using m-CPBA, or other byproducts). | Perform the recommended workup washes carefully. If purification by recrystallization fails, utilize flash column chromatography. |

References

-

Zhu, W., et al. (2015). A mild and practical method for synthesizing sulfonyl derivatives through the oxidative functionalization of thiols with DMSO/HBr. RSC Advances. Available at: [Link]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry. Available at: [Link]

-

Chen, Y., et al. (2007). Convenient One-Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. Synthetic Communications. Available at: [Link]

-

Bahrami, K., Khodaei, M. M., & Kiani, F. (2019). High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

Li, H., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available at: [Link]

-

Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

-

Anwar, M. U., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Available at: [Link]

-

Das, B., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Li, H., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available at: [Link]

-

Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

-

Al-Ghorbani, M., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Journal of Critical Reviews. Available at: [Link]

-

Anwar, M. U., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available at: [Link]

-

Puttaswamy, & Jagadeesh, R. V. (2006). Mechanistic Studies of Oxidation of Thiols to Disulfides by Sodium N-Chloro-p-toluenesulfonamide in an Alkaline Medium: A Kinetic Approach. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Kumar, S., & Kumar, K. A. (2014). Oxidation of thiols to sulphonic acids with Oxone®/NaHCO₃ and KBrO₃. ResearchGate. Available at: [Link]

-

Schmidt, F., et al. (2018). H2O2 triggers oxidation of thiols to sulfenic acid, which can react... ResearchGate. Available at: [Link]

-

Noël, T., et al. (2022). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. Available at: [Link]

-

Back, T. G., & Moussa, Z. (2015). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. Molecules. Available at: [Link]

-

Ferrer-Sueta, G., et al. (2011). Thiol Chemistry in Peroxidase Catalysis and Redox Signaling. Antioxidants & Redox Signaling. Available at: [Link]

-

Narender, M., et al. (2013). Journey Describing Applications of Oxone in Synthetic Chemistry. Chemical Reviews. Available at: [Link]

-

Zhdankin, V. V., et al. (2018). Highly Chemoselective NH- and O-Transfer to Thiols Using Hypervalent Iodine Reagents: Synthesis of Sulfonimidates and Sulfonamides. Organic Letters. Available at: [Link]

-

Stec, W. J., et al. (1998). Potassium peroxymonosulfate (oxone)--an efficient oxidizing agent for phosphothio compounds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Lindsay, R. J., et al. (2008). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. Redox Report. Available at: [Link]

-

ResearchGate. (n.d.). Oxidation of thioether linkage to sulfoxide/sulfone via H₂O₂ and mCPBA... ResearchGate. Available at: [Link]

-

Sal-Lee, C., & Poole, L. B. (2010). Formation, reactivity and detection of protein sulfenic acids. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

-

ResearchGate. (2025). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. ResearchGate. Available at: [Link]

-

Reddit. (2022). Chemoselective thioether oxidation. r/Chempros. Available at: [Link]

-

Kumar, S., et al. (2016). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances. Available at: [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA. Organic Chemistry Portal. Available at: [Link]

-

Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. Available at: [Link]

-

University of Rochester. (n.d.). Workup: mCPBA Oxidation. University of Rochester Chemistry Department. Available at: [Link]

-

Kim, J. M., et al. (2015). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of sulfonamides. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The direct conversion of benzenethiol to sulfonamides. ResearchGate. Available at: [Link]

Sources

- 1. An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. ajchem-b.com [ajchem-b.com]

- 6. scispace.com [scispace.com]

- 7. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Thiol Chemistry in Peroxidase Catalysis and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidative Dimerization of 2,4-Difluoro-3-methylbenzenethiol to Disulfides

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of preventing the oxidative dimerization of 2,4-Difluoro-3-methylbenzenethiol to its corresponding disulfide. This unwanted side reaction can significantly impact reaction yields, purity, and the overall success of your synthetic route. This document is designed to provide you with the expertise and actionable protocols to mitigate this issue effectively.

Introduction: The Challenge of Thiol Oxidation

Thiols (R-SH), particularly aromatic thiols like 2,4-Difluoro-3-methylbenzenethiol, are susceptible to oxidation, which leads to the formation of a disulfide bond (R-S-S-R)[1][2]. This process, known as oxidative dimerization, can be initiated by various factors commonly present in a laboratory setting, including atmospheric oxygen, trace metal ion catalysts, and basic conditions[3][4]. Understanding the underlying mechanisms is the first step toward effective prevention.

The primary reactive species in this process is the thiolate anion (RS⁻), which is significantly more nucleophilic than the protonated thiol (RSH)[3][5]. The formation of the thiolate is pH-dependent, with higher pH values favoring deprotonation and thus accelerating the rate of oxidation[6][7][8][9].

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when encountering disulfide formation.

Q1: What is the primary cause of disulfide formation in my reaction with 2,4-Difluoro-3-methylbenzenethiol?

A1: The primary cause is the oxidation of the thiol group. This is often facilitated by dissolved oxygen in your solvents and reagents, trace metal ions (like copper or iron) that can act as catalysts, and a reaction pH that favors the formation of the more reactive thiolate anion[3][4].

Q2: How does the pH of my reaction mixture affect the rate of dimerization?

A2: The rate of disulfide formation is highly dependent on pH. Above the pKa of the thiol group (typically around 8.5 for many thiols), the equilibrium shifts towards the deprotonated thiolate anion (RS⁻)[3]. This anion is a strong nucleophile and is readily oxidized. Maintaining a pH in the slightly acidic to neutral range (pH 6.5-7.5) helps to keep the thiol in its less reactive protonated form, thereby minimizing oxidation[3][7].

Q3: I've noticed my purified 2,4-Difluoro-3-methylbenzenethiol degrades over time. How should I store it?

A3: Proper storage is critical. Store 2,4-Difluoro-3-methylbenzenethiol under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen. It is also advisable to store it in a cool, dark place, as light can sometimes promote oxidation. If possible, storing it as a solid and flushing the container with inert gas after each use is recommended.

Q4: Can I reverse the disulfide bond if it has already formed?

A4: Yes, disulfide bonds can be reduced back to free thiols. Common laboratory reducing agents for this purpose include tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT)[3][10]. TCEP is often preferred as it is odorless, stable, and effective over a wider pH range.

Troubleshooting Guide: Step-by-Step Solutions

If you are actively experiencing issues with disulfide formation, this section provides a systematic approach to identifying the cause and implementing a solution.

Issue 1: Significant Disulfide Formation Detected During Reaction

Initial Diagnosis:

The first step is to confirm the presence and quantity of the disulfide. This can often be done using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for disulfide formation.

Detailed Corrective Actions:

1. Ensure a Robust Inert Atmosphere:

-

Rationale: Oxygen from the air is a primary culprit in thiol oxidation.

-

Protocol:

-

Assemble your reaction glassware and ensure all joints are well-sealed.

-

Purge the entire system with a dry, inert gas such as argon or nitrogen for at least 15-20 minutes.

-

Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved using a balloon or a bubbler system. For reactions sensitive to oxidation, working in a glovebox is the most reliable method[11].

-

2. Degas All Solvents and Liquid Reagents:

-

Rationale: Solvents can contain significant amounts of dissolved oxygen.

-

Protocol (Choose one):

-

Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for 30-60 minutes[12].

-

Freeze-Pump-Thaw: This is a more rigorous method for highly sensitive reactions. It involves freezing the solvent, evacuating the headspace, and then thawing. This cycle is typically repeated three times.

-

Sonication under Vacuum: Place the solvent in an ultrasonic bath while applying a vacuum.

-

3. Control the Reaction pH:

-

Rationale: As discussed, a lower pH (around 6.5-7.5) will suppress the formation of the highly reactive thiolate anion[3][7].

-

Action: If your reaction conditions permit, buffer the reaction mixture or use a non-basic solvent system. Avoid strong bases if possible, or add them slowly at low temperatures.

4. Chelate Trace Metal Ions:

-

Rationale: Metal ions, even at trace levels from glassware or reagents, can catalyze the oxidation of thiols[3][4][13].

-

Protocol:

| Parameter | Condition to Avoid | Recommended Condition | Rationale |

| Atmosphere | Air | Inert (Argon, Nitrogen) | Prevents oxidation by O2. |

| pH | > 8.0 | 6.5 - 7.5 | Minimizes formation of reactive thiolate.[3][7] |

| Metal Ions | Present | Sequestered with EDTA | Prevents catalytic oxidation.[3][4] |

| Solvents | Untreated | Degassed | Removes dissolved oxygen.[3] |

Issue 2: Disulfide is a Persistent Side Product Despite Basic Precautions

If the above measures are insufficient, more advanced strategies may be necessary.

Advanced Strategies:

1. Introduction of Antioxidants:

-

Rationale: Antioxidants can scavenge reactive oxygen species or interfere with the oxidation cascade.

-

Examples:

-

Tris(2-carboxyethyl)phosphine (TCEP): Can be used in stoichiometric or catalytic amounts to reduce any disulfide that forms in situ.

-

Glutathione (GSH): A biological antioxidant that can help maintain a reducing environment[14][15].

-

Galloylated Polyphenols: These compounds, found in sources like tea, can act as potent antioxidants, protecting thiols from oxidation[16].

-

2. Employing Thiol Protecting Groups:

-

Rationale: For multi-step syntheses where the thiol is not the reactive center in a particular step, protecting it can be the most robust solution. A protecting group masks the thiol, preventing it from reacting, and can be removed in a later step[17][18].

-

Common Thiol Protecting Groups:

-

Silyl ethers (e.g., TBDMS): Formed by reacting the thiol with a silyl chloride. They are generally stable but can be cleaved with fluoride sources[17].

-

Thioacetals: Formed by reacting the thiol with an aldehyde or ketone. They are stable to a wide range of conditions but can be removed with acid or specific reagents[18].

-

Disulfides: The thiol can be intentionally converted to a symmetrical or mixed disulfide, which is stable to many reaction conditions and can be readily reduced back to the thiol when needed[19].

-

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. reddit.com [reddit.com]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mazams.weebly.com [mazams.weebly.com]

- 18. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 19. reddit.com [reddit.com]

Purification techniques for 2,4-Difluoro-3-methylbenzenethiol: Distillation vs Chromatography

A Senior Application Scientist's Guide to Distillation and Chromatography

Welcome to the technical support center for the purification of 2,4-Difluoro-3-methylbenzenethiol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar organofluorine thiol compounds. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you navigate the challenges of purifying this specific molecule, whether you choose distillation or chromatography.

Choosing Your Purification Strategy: Distillation vs. Chromatography

The initial choice between distillation and chromatography is critical and depends on the scale of your purification, the nature of the impurities, and the desired final purity of your 2,4-Difluoro-3-methylbenzenethiol.

Q1: When should I choose distillation over chromatography to purify 2,4-Difluoro-3-methylbenzenethiol?

A1: Distillation is generally the preferred method for large-scale purifications (typically >5-10 g) where the primary impurities have significantly different boiling points from the target compound. It is a more cost-effective and time-efficient method for bulk purification. However, given that aromatic thiols can be susceptible to thermal degradation, vacuum distillation is almost always necessary to lower the boiling point and prevent decomposition.

Consider distillation if:

-

You are working with a large quantity of crude material.

-

The impurities are either much more volatile or significantly less volatile than 2,4-Difluoro-3-methylbenzenethiol.

-

You have access to a well-maintained vacuum distillation setup.

Q2: Under what circumstances is chromatography the better option?

A2: Chromatography, particularly flash column chromatography, is ideal for smaller-scale purifications (typically <5 g) or when dealing with impurities that have boiling points very close to that of 2,4-Difluoro-3-methylbenzenethiol. It excels at separating compounds with subtle differences in polarity.

Opt for chromatography if:

-

You need to achieve very high purity (>99%).

-

Your impurities are isomers or structurally similar compounds.

-

The compound is thermally sensitive even under vacuum.

-

You are working on a smaller, laboratory scale.

Deep Dive: Vacuum Distillation - Troubleshooting Guide

Vacuum distillation is a powerful technique, but it comes with its own set of challenges, especially when working with reactive compounds like thiols.

Q3: I'm concerned about the thermal stability of 2,4-Difluoro-3-methylbenzenethiol. How can I minimize the risk of decomposition during distillation?

A3: This is a valid concern as benzenethiols can be prone to oxidation and other thermal degradation pathways. The key is to minimize the "thermal stress" on the molecule. This is achieved by:

-

Using a High-Quality Vacuum: A lower pressure significantly reduces the boiling point. Aim for a vacuum level that brings the boiling point below 100-120 °C.

-

Minimizing Residence Time: Use a distillation setup that allows for rapid distillation. A short-path distillation apparatus is often a good choice.

-

Inert Atmosphere: Always perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.

-

Stirring: Ensure smooth boiling by using a magnetic stir bar or by bubbling a fine stream of nitrogen through the liquid. This prevents bumping and localized overheating.

Q4: My distillation is very slow, and I'm not achieving the expected vacuum. What should I check?

A4: A slow distillation rate under vacuum is almost always due to a leak in the system. A compromised vacuum level leads to a higher boiling point and a slower distillation.

Here's a systematic approach to finding and fixing leaks:

-

Inspect all Joints: Ensure all ground glass joints are properly greased and clamped.

-

Check Tubing: Examine all vacuum tubing for cracks or loose connections.

-

The "Wiggle Test": Gently wiggle connections while monitoring the vacuum gauge. A fluctuation in pressure can pinpoint a leak.[1]

-

Isolate Sections: If possible, isolate different parts of the distillation apparatus to identify the leaking section. Start by connecting the vacuum gauge directly to the pump to ensure the pump itself is functioning correctly.[1]

dot graph TD{ subgraph Troubleshooting Workflow for Slow Vacuum Distillation A[Start: Slow Distillation] --> B{Check Vacuum Gauge}; B --> C{Is Vacuum Level as Expected?}; C -- No --> D[Systematically Check for Leaks]; D --> E[Inspect all Joints and Tubing]; E --> F[Perform "Wiggle Test" on Connections]; F --> G[Isolate and Test Sections of the Apparatus]; G --> H{Leak Found?}; H -- Yes --> I[Seal Leak and Re-test]; I --> C; H -- No --> J[Check Vacuum Pump Performance]; J --> C; C -- Yes --> K{Is the Heating Mantle Temperature Appropriate?}; K -- No --> L[Adjust Heating to Achieve Gentle Boiling]; L --> M[End: Distillation Rate Optimized]; K -- Yes --> M; end style A fill:#EA4335,fontcolor:#FFFFFF style M fill:#34A853,fontcolor:#FFFFFF style D fill:#FBBC05,fontcolor:#202124 style J fill:#FBBC05,fontcolor:#202124 style L fill:#FBBC05,fontcolor:#202124 }

Caption: Troubleshooting workflow for slow vacuum distillation.

Q5: I'm seeing bumping or uneven boiling in my distillation flask. What's causing this and how can I fix it?

A5: Bumping occurs when a liquid becomes superheated and then boils violently. This is common in vacuum distillation and can lead to contamination of the distillate.

To ensure smooth boiling:

-

Adequate Stirring: Use a stir bar and a magnetic stir plate. Ensure the stirring is vigorous enough to create a vortex.

-

Boiling Chips/Stones: While effective at atmospheric pressure, they are less reliable under vacuum as trapped air is quickly removed.

-

Ebulliator Tube/Nitrogen Bleed: A fine capillary tube that introduces a steady stream of inert gas into the boiling flask is the most reliable method to prevent bumping under high vacuum.

Deep Dive: Flash Chromatography - Troubleshooting Guide

Flash chromatography offers high resolution but requires careful optimization to be effective for organofluorine thiols.

Q6: My 2,4-Difluoro-3-methylbenzenethiol is tailing on the silica gel column. What can I do to get sharper peaks?

A6: Peak tailing is a common issue and can be particularly problematic with compounds that have acidic protons, like thiols.

Here are the primary causes and solutions:

-

Acidic Nature of Silica: The thiol group (-SH) is weakly acidic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.

-

Solution: Add a small amount of a slightly acidic modifier to your eluent. For example, adding 0.1-0.5% acetic acid to your solvent system can often suppress this interaction and lead to sharper peaks.

-

-

Inappropriate Solvent System: If the polarity of your eluent is not optimized, it can lead to poor peak shape.

-

Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound.

-

-

Column Overloading: Applying too much crude material to the column will inevitably lead to broad, tailing peaks.

-

Solution: As a general rule, use a silica gel mass that is 50-100 times the mass of your crude sample.

-

Q7: I'm having trouble finding a good solvent system for my separation on TLC. Any suggestions for a starting point?

A7: For a moderately polar compound like 2,4-Difluoro-3-methylbenzenethiol, a good starting point for your TLC and column elution is a mixture of a non-polar and a moderately polar solvent.

-

Initial Screening: Begin with a hexane/ethyl acetate or a hexane/dichloromethane solvent system.[2]

-

Adjusting Polarity:

-

If the compound stays at the baseline (Rf ≈ 0), increase the proportion of the more polar solvent (ethyl acetate or dichloromethane).

-

If the compound runs with the solvent front (Rf ≈ 1), increase the proportion of the non-polar solvent (hexane).[2]

-

-

Organofluorine Considerations: The fluorine atoms in your molecule can impart some "fluorous" character. While not as pronounced as in perfluorinated compounds, this can sometimes lead to unusual elution behavior.[3] If standard solvent systems fail, consider trying a system with a different selectivity, such as toluene/ethyl acetate.

dot graph TD{ subgraph Chromatography Troubleshooting: Peak Tailing A[Start: Peak Tailing Observed] --> B{Is the Thiol Interacting with Silica?}; B -- Likely --> C[Add 0.1-0.5% Acetic Acid to Eluent]; C --> D{Is Peak Shape Improved?}; D -- Yes --> E[Proceed with Modified Eluent]; D -- No --> F{Is the Column Overloaded?}; F -- Yes --> G[Reduce Sample Load or Increase Column Size]; G --> H[Re-run Chromatography]; F -- No --> I{Is the Solvent System Optimized?}; I -- Yes --> J[Consider Alternative Stationary Phase (e.g., Alumina)]; I -- No --> K[Re-optimize Eluent using TLC (Aim for Rf 0.2-0.3)]; K --> H; E --> L[End: Sharp Peaks Achieved]; H --> D; J --> L; end style A fill:#EA4335,fontcolor:#FFFFFF style L fill:#34A853,fontcolor:#FFFFFF style C fill:#4285F4,fontcolor:#FFFFFF style G fill:#4285F4,fontcolor:#FFFFFF style K fill:#4285F4,fontcolor:#FFFFFF }

Caption: Troubleshooting workflow for peak tailing in chromatography.

Q8: My compound seems to be degrading on the silica gel column. How can I confirm this and what are my options?

A8: Degradation on silica gel can occur with sensitive compounds. Thiols, for instance, can be oxidized to disulfides, especially if the silica or solvents are not properly handled.

-

Confirmation of Degradation:

-

2D TLC: Spot your crude material on a TLC plate. Run the plate in a suitable eluent. After the run, dry the plate, turn it 90 degrees, and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates that your compound is degrading on the silica.[4]

-

-

Solutions for Degradation:

-

Deactivate the Silica: You can reduce the acidity of the silica gel by pre-treating it with a base, such as triethylamine. A common method is to prepare a slurry of silica in your eluent containing ~1% triethylamine and then pack the column with this slurry.

-

Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic).

-

Work Quickly: Minimize the time your compound spends on the column by using a slightly more polar eluent to speed up the elution.

-

Summary of Key Parameters and Starting Points

| Parameter | Distillation | Chromatography |

| Scale | >5-10 g | <5 g |

| Key Challenge | Thermal Stability | Silica Gel Interaction |

| Primary Solution | High Vacuum, Inert Atmosphere | Eluent Modification, Alternative Stationary Phase |

| Estimated Boiling Point | ~180-200 °C (atmospheric, estimated) | N/A |

| Recommended Pressure | <10 mmHg | N/A |

| Starting Eluent | N/A | Hexane/Ethyl Acetate (e.g., 95:5) |

Note: The atmospheric boiling point is an estimation based on similar compounds such as 3-Methylbenzenethiol (196 °C) and 4-Methylbenzenethiol (195 °C). The actual boiling point may vary.[5] The boiling point of the related 2,4-Difluorothiophenol is 59 °C at 20 mmHg, which can serve as a useful reference for vacuum distillation.[6]

Experimental Protocols

Protocol 1: Vacuum Distillation of 2,4-Difluoro-3-methylbenzenethiol

-

Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all joints are lightly greased and securely clamped.

-

Inert Atmosphere: Place the crude 2,4-Difluoro-3-methylbenzenethiol and a magnetic stir bar in the distillation flask. Flush the entire system with nitrogen or argon.

-

Vacuum: Slowly apply vacuum, ensuring that the initial outgassing of any residual solvents does not cause excessive bubbling.

-

Heating and Stirring: Begin stirring and gently heat the distillation flask using a heating mantle with a sand or oil bath for even heat distribution.

-